molecular formula C22H26N4O4 B613423 Fmoc-homoarg-OH CAS No. 776277-76-0

Fmoc-homoarg-OH

Cat. No.: B613423
CAS No.: 776277-76-0
M. Wt: 410.47
InChI Key: QRELIJBJYZHTQU-IBGZPJMESA-N
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Description

Fmoc-homoarginine (Fmoc-homoarg-OH) is a derivative of the amino acid homoarginine, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to introduce homoarginine into peptide chains .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-homoarginine typically involves the protection of the homoarginine amino group with the Fmoc group. This is achieved through the reaction of homoarginine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis of Fmoc-homoarginine can be optimized by using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELIJBJYZHTQU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654068
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776277-76-0
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fmoc-homoarg-OH serves as one of the amino acid building blocks in the step-by-step synthesis of the eptifibatide peptide on a solid support (Rink AM Resin) []. The "Fmoc" group acts as a temporary protecting group for the amino group, while "OH" indicates the reactive carboxyl group, allowing for sequential addition of amino acids to build the desired peptide sequence.

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